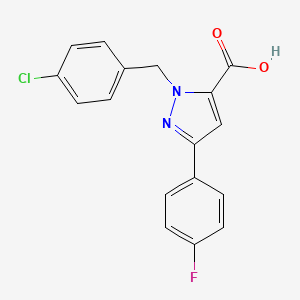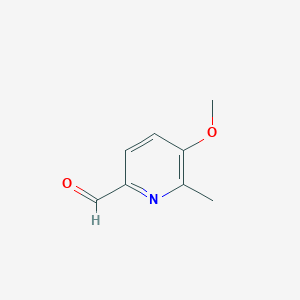
5-Methoxy-6-methylpicolinaldehyde
Übersicht
Beschreibung
5-Methoxy-6-methylpicolinaldehyde is a chemical compound with the CAS Number: 1256835-67-2 . It has a molecular weight of 151.16 and is a solid at room temperature . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-6-methylpicolinaldehyde is C8H9NO2 . The compound has a density of 1.1±0.1 g/cm3 .Physical And Chemical Properties Analysis
5-Methoxy-6-methylpicolinaldehyde has a molecular weight of 151.16 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C . The compound has a boiling point of 246.0±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Investigations
- 5-Methoxy-6-methylpicolinaldehyde has been involved in the synthesis of various complex compounds. For instance, it played a role in the practical synthesis of 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, a product derived from noscapine, an oxidative degradation product (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). This showcases its utility in creating complex chemical structures for further research.
Catalysis and Chemical Reactions
- This compound has been utilized in Lewis acid-catalyzed formal [3+2] cycloadditions, demonstrating its effectiveness in creating oxazoline-4-carboxylates with high cis-selectivity (Suga, Shi, & Ibata, 1993). Such reactions are crucial for the development of stereoselective synthesis processes in organic chemistry.
Biological Activities and DNA Interactions
- In the context of biological activities, 5-Methoxy-6-methylpicolinaldehyde-related compounds have been studied for their antimicrobial activity and interactions with DNA. For example, spirocyclotriphosphazenes derived from similar compounds have shown antimicrobial properties and interactions with plasmid DNA, highlighting potential biomedical applications (Asmafiliz et al., 2012).
Tubulin Polymerization and Antitumor Activity
- Analogous compounds have been evaluated for their role in inhibiting tubulin polymerization, which is crucial in cancer research. For example, 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site, a significant focus in antitumor drug development (Wang et al., 2014).
Fluorescent Complexes and Sensing
- Compounds similar to 5-Methoxy-6-methylpicolinaldehyde have been synthesized for their potential in creating fluorescent complexes, which are valuable in various scientific applications, such as in sensing technology and bioimaging (Kimber et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-6-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-8(11-2)4-3-7(5-10)9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASPBWGZUJERJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-methylpicolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



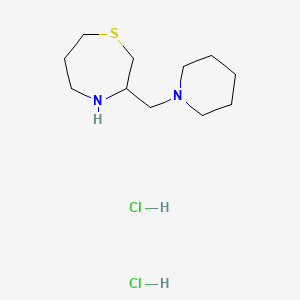

![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride](/img/structure/B1434514.png)
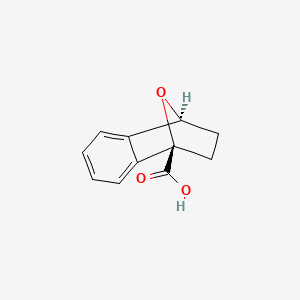

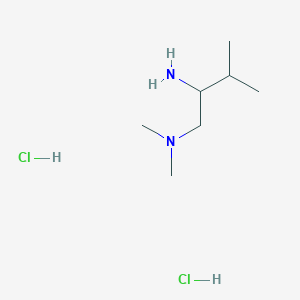


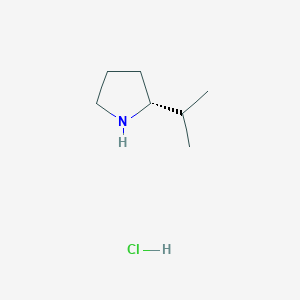
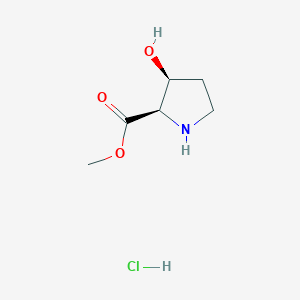
![7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1434525.png)
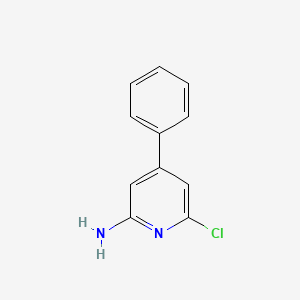
![1H-Pyrazolo[3,4-c]pyridin-5-ylamine dihydrochloride](/img/structure/B1434527.png)
